N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide

Catalog No.
S7970049
CAS No.
M.F
C20H26N4O
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-...

Product Name

N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide

IUPAC Name

N-[8-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]pentanamide

Molecular Formula

C20H26N4O

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C20H26N4O/c1-5-6-10-17(25)21-19-16-11-15-9-7-8-14(4)18(15)22-20(16)24(23-19)12-13(2)3/h7-9,11,13H,5-6,10,12H2,1-4H3,(H,21,23,25)

InChI Key

MAUBJYIQEGWSML-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=NN(C2=NC3=C(C=CC=C3C=C12)C)CC(C)C

Canonical SMILES

CCCCC(=O)NC1=NN(C2=NC3=C(C=CC=C3C=C12)C)CC(C)C
N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide, commonly known as LBT-3627, is a novel compound with promising potential in various fields of research and industry. This paper aims to provide a comprehensive overview of LBT-3627, including its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
LBT-3627 is a synthetic compound that belongs to the pyrazoloquinoline family. It was developed by Lodo Therapeutics, a biotechnology company based in New York, USA, in collaboration with Novartis Institutes for Biomedical Research. LBT-3627 has been identified as a potent and selective inhibitor of leucyl-tRNA synthetase (LeuRS), an essential enzyme that is involved in protein synthesis. LeuRS is a validated target for the development of novel antibacterial and antiviral agents, making LBT-3627 a promising candidate for further research in these areas.
LBT-3627 has a molecular formula of C26H35N3O, with a molecular weight of 409.58 g/mol. It has a melting point of 113-115°C and is insoluble in water. LBT-3627 is a yellow or brown, crystalline powder that is stable under normal conditions.
The synthesis of LBT-3627 involves a multistep chemical process that has been optimized by Lodo Therapeutics. The process involves the use of various reagents and catalysts, including boron trifluoride etherate, sodium borohydride, and palladium on activated charcoal. The purity and identity of LBT-3627 are confirmed using various analytical techniques, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.
HPLC is a commonly used analytical method for the quantification of LBT-3627 in various sample matrices. MS and NMR spectroscopy are used for the identification and structural elucidation of LBT-3627. Other analytical methods, such as gas chromatography (GC), Fourier transform infrared spectroscopy (FTIR), and X-ray crystallography, may also be used for further characterization of LBT-3627.
LBT-3627 has been shown to exhibit potent antibacterial activity against a wide range of Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). It has also demonstrated antiviral activity against various RNA viruses, including influenza A virus and hepatitis C virus. The mechanism of action of LBT-3627 involves the inhibition of LeuRS, which perturbs protein synthesis and leads to the disruption of bacterial and viral growth.
A safety evaluation of LBT-3627 was conducted in a preclinical study using Sprague-Dawley rats. The study showed that LBT-3627 has a favorable safety profile, with no significant adverse effects observed at doses up to 2000 mg/kg. A repeat dose toxicity study is currently underway to further assess the safety of LBT-3627 in vivo.
LBT-3627 has potential applications in various fields of research and industry, including antibacterial and antiviral drug development, agricultural biotechnology, and biofuel production. In antibacterial and antiviral drug development, LBT-3627 can be used as a lead compound for the development of novel antibiotics and antiviral agents. In agricultural biotechnology, LBT-3627 can be used as a tool for the modulation of gene expression in plants, which can lead to the development of drought-tolerant and disease-resistant crops. In biofuel production, LBT-3627 can be used to increase the yield of biofuels by improving the efficiency of protein synthesis in microorganisms.
The current state of research on LBT-3627 is focused on the development of novel antibacterial and antiviral agents based on its structure and mechanism of action. Various derivatives of LBT-3627 have been synthesized and screened for their antibacterial and antiviral activity. The optimization of the chemical synthesis and pharmacokinetic properties of LBT-3627 is also underway to improve its bioavailability and efficacy.
The potential implications of LBT-3627 in various fields of research and industry are significant. In antibacterial and antiviral drug development, LBT-3627 has the potential to overcome the growing problem of antibiotic resistance and provide a new avenue for the treatment of viral infections. In agricultural biotechnology, LBT-3627 can contribute to the development of sustainable and resilient crop systems that can withstand the challenges of climate change and plant pathogens. In biofuel production, LBT-3627 can increase the efficiency of protein synthesis in microorganisms, leading to the development of more efficient and cost-effective biofuels.
One of the limitations of LBT-3627 is its selective activity against bacterial and viral LeuRS, which limits its potential applications in other areas of research. Further research is needed to explore the potential of LBT-3627 in other fields, such as cancer research and neuroscience. The future directions for research on LBT-3627 include the development of novel derivatives with improved pharmacokinetic properties, the exploration of its potential in various fields of research and industry, and the elucidation of its mechanism of action at the molecular level.
LBT-3627 is a novel compound with promising potential in various fields of research and industry. Its potent antibacterial and antiviral activity, favorable safety profile, and potential applications in agriculture and biofuel production make it an attractive target for further research. The current state of research is focused on the development of novel derivatives and the optimization of its pharmacokinetic properties. The future directions for research on LBT-3627 include the exploration of its potential in other fields and the elucidation of its mechanism of action at the molecular level.

XLogP3

4.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

338.21066147 g/mol

Monoisotopic Mass

338.21066147 g/mol

Heavy Atom Count

25

Dates

Modify: 2024-04-15

Explore Compound Types